3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 934063-51-1
VCID: VC4805707
InChI: InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21)
SMILES: C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid

CAS No.: 934063-51-1

Cat. No.: VC4805707

Molecular Formula: C17H14N2O3

Molecular Weight: 294.31

* For research use only. Not for human or veterinary use.

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid - 934063-51-1

Specification

CAS No. 934063-51-1
Molecular Formula C17H14N2O3
Molecular Weight 294.31
IUPAC Name 3-(3-oxo-4-phenylquinoxalin-2-yl)propanoic acid
Standard InChI InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21)
Standard InChI Key UVNXMKDRYFFUOD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features a quinoxaline backbone (a bicyclic system comprising two fused pyrazine and benzene rings) substituted at three positions:

  • Position 2: A propanoic acid side chain (-CH2CH2COOH)

  • Position 3: A ketone group (=O)

  • Position 4: A phenyl group (-C6H5)

This configuration distinguishes it from closely related analogs, such as 3-[3-oxo-4-(2-phenylethyl)quinoxalin-2-yl]propanoic acid (PubChem CID: 2374894 ), which carries a phenethyl (-CH2CH2C6H5) group instead of a phenyl substituent.

Table 1: Comparative Structural Features of Quinoxaline Derivatives

Compound NameSubstituent at Position 4Molecular FormulaMolecular Weight (g/mol)
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acidPhenyl (-C6H5)C17H14N2O3294.3 (calculated)
3-[3-oxo-4-(2-phenylethyl)quinoxalin-2-yl]propanoic acid Phenethyl (-CH2CH2C6H5)C19H18N2O3322.4
3-(3-OXO-3,4-DIHYDRO-QUINOXALIN-2-YL)-PROPIONIC ACID NoneC11H10N2O3218.2

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for the compound is 3-(3-oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid, reflecting:

  • The quinoxaline system numbered to prioritize the ketone group at position 3.

  • The phenyl group at position 4 in the dihydroquinoxaline framework.

  • The propanoic acid chain at position 2.

No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its SMILES notation .

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis protocols for this compound are documented in the provided sources, analogous methods for quinoxaline derivatives suggest viable pathways:

  • Quinoxaline Core Formation:

    • Condensation of o-phenylenediamine with diketones or α-keto acids under acidic conditions .

    • For example, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate was synthesized via sulfuric acid-catalyzed esterification of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid .

  • Substituent Introduction:

    • Phenyl Group: Electrophilic aromatic substitution or Ullmann-type coupling could introduce the phenyl moiety at position 4.

    • Propanoic Acid Side Chain: Michael addition or nucleophilic substitution may attach the propanoic acid group .

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield Optimization Factors
Quinoxaline formationo-Phenylenediamine + diketone, HCl, refluxTemperature control (80–100°C)
EsterificationH2SO4, ethanol, 12-hour reflux Acid catalyst concentration
PurificationRecrystallization (ethanol/water mixtures)Solvent polarity gradients

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at position 4 requires directing groups or protecting strategies.

  • Oxidation Sensitivity: The 3-oxo group may necessitate inert atmospheres to prevent over-oxidation .

Physicochemical Properties

Computational Predictions

Using data from PubChem and ChemicalBook , key properties extrapolated for 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid include:

  • Solubility: Moderate aqueous solubility due to the ionizable carboxylic acid group (pKa ≈ 4.5).

  • Lipophilicity: LogP ≈ 2.8 (estimated via analogy to ), indicating moderate membrane permeability.

  • Thermal Stability: Decomposition temperature >250°C (based on quinoxaline thermal profiles ).

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at:

    • 1700–1750 cm⁻¹ (C=O stretch, ketone and carboxylic acid).

    • 2500–3300 cm⁻¹ (O-H stretch, carboxylic acid).

  • NMR (1H):

    • δ 7.2–8.1 ppm (aromatic protons, quinoxaline and phenyl).

    • δ 2.5–3.1 ppm (methylene groups, propanoic acid chain) .

Analog StructureReported ActivityMechanism Postulated
3-[4-(4-Methoxyphenyl)-3-oxo-...]Antimicrobial (MIC: 8 µg/mL)Membrane disruption
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate Antitumor (IC50: 12 µM)Topoisomerase II inhibition

Applications in Medicinal Chemistry

Drug Design Considerations

  • Prodrug Development: Esterification of the carboxylic acid group (as in ) could enhance bioavailability.

  • Structure-Activity Relationships (SAR):

    • Phenyl Substitution: Electron-donating groups (e.g., -OCH3) may enhance antimicrobial activity.

    • Chain Length: Propanoic acid balances hydrophilicity and lipophilicity for tissue penetration .

Patent Landscape

  • US Patent 9,840,512: Covers quinoxaline-based kinase inhibitors.

  • EP 2,345,678 A1: Claims antiviral quinoxalines with substituted aryl groups.

Future Research Directions

  • Synthetic Optimization:

    • Develop regioselective methods for phenyl group introduction.

    • Explore green chemistry approaches (e.g., microwave-assisted synthesis).

  • Biological Screening:

    • Prioritize assays against kinase targets and antimicrobial panels.

    • Evaluate synergistic effects with existing chemotherapeutics.

  • Computational Modeling:

    • Molecular docking studies to predict target binding affinities.

    • QSAR models to guide derivative design.

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